molecular formula C11H9FO3 B2375445 Ethyl 7-Fluorobenzofuran-2-carboxylate CAS No. 1207537-69-6

Ethyl 7-Fluorobenzofuran-2-carboxylate

Cat. No.: B2375445
CAS No.: 1207537-69-6
M. Wt: 208.188
InChI Key: DLVXIMIRYGWIOE-UHFFFAOYSA-N
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Description

Ethyl 7-Fluorobenzofuran-2-carboxylate is a chemical compound with the CAS Number: 1207537-69-6 . It has a molecular weight of 208.19 .


Synthesis Analysis

The synthesis of benzofuran derivatives, including this compound, involves several steps. For instance, 2-hydroxy-5-nitrobenzaldehyde can be treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate .


Molecular Structure Analysis

The molecular formula of this compound is C11H9FO3. This indicates that it contains 11 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

This compound is typically stored at ambient temperature . Its molecular weight is 208.19 .

Scientific Research Applications

  • Novel Antianxiety Agents : Research conducted by Anzini et al. (2008) on derivatives of Ethyl 7-Fluorobenzofuran-2-carboxylate, specifically Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, highlighted its potential as a novel, highly potent, and safe antianxiety agent. These compounds showed high affinity for central benzodiazepine receptors and were effective in animal models of anxiety without typical benzodiazepine side effects (Anzini et al., 2008).

  • Synthesis of Thiazole-5-carboxylates : Fong et al. (2004) described a process involving the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate to produce thiazole-5-carboxylate esters. This synthesis highlights the chemical versatility and potential application of ethyl carboxylate derivatives in organic chemistry (Fong et al., 2004).

  • Optical Properties in Chemical Compounds : Jiang et al. (2012) studied the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from ethyl 3-aryl-1H-pyrazole-5-carboxylate. This research contributes to understanding the optical properties of such compounds, which could be significant in photophysics and photochemistry applications (Jiang et al., 2012).

  • Liquid Crystalline Properties : Srinivasa et al. (2018) synthesized ethyl 7-hydroxycoumarin-3-carboxylate derivatives to study their liquid crystalline properties. The research demonstrated that these derivatives exhibit interesting mesomorphic (liquid crystal) properties, which could be relevant in material science (Srinivasa et al., 2018).

  • Anticancer Activity : Mohideen et al. (2017) described the synthesis of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate and evaluated its in vitro anticancer activity. This research adds to the growing body of evidence supporting the potential of ethyl carboxylate derivatives in developing new anticancer drugs (Mohideen et al., 2017).

Safety and Hazards

Ethyl 7-Fluorobenzofuran-2-carboxylate is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

ethyl 7-fluoro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVXIMIRYGWIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-fluoro-2-hydroxybenzaldehyde (5.00 g, 35.7 mmol), potassium carbonate (9.85 g, 71.4 mmol), and ethyl bromoacetate (4.30 ml, 39.3 mmol) in N,N-dimethylformamide (70 mL) was heated at 100° C. for 16 h. The mixture was diluted with water (500 mL) and extracted with ethyl acetate (3×150 mL). The combined organic solution was washed with brine (150 mL), dried over anhydrous magnesium sulfate, filtered, concentrated in vacuo. The residue was purified by column chromatography (hexanes/ethyl acetate, 49/1→9/1) to afford ethyl 7-fluorobenzofuran-2-carboxylate (3.86 g, 52%) as a yellowish oil: 1H NMR (300 MHz, CDCl3) δ7.56-7.54 (m, 1H), 7.47-7.42 (m, 1H), 7.28-7.14 (m, 2H), 4.46 (q, J=7.1 Hz, 2H), 1.43 (t, J=7.1 Hz, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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